![molecular formula C15H22O10 B078659 [(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate CAS No. 13437-68-8](/img/structure/B78659.png)
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate, commonly known as TAP, is a chemical compound used in scientific research. It is a derivative of pentyl acetate and is synthesized through a multistep process. TAP is a versatile compound that has been used in various scientific studies due to its unique properties.
Mecanismo De Acción
TAP works by acetylating lysine residues in proteins. Lysine acetylation is a reversible post-translational modification that regulates protein function. TAP acetylates lysine residues in proteins, which can alter their function and activity. This modification can affect protein-protein interactions, protein-DNA interactions, and protein stability.
Efectos Bioquímicos Y Fisiológicos
TAP has been shown to have various biochemical and physiological effects. It has been shown to increase the acetylation of histones, which can alter gene expression. TAP has also been shown to affect the acetylation of non-histone proteins, which can affect various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. TAP has been shown to be cell-permeable and can enter cells and affect protein acetylation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAP has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. TAP is also cell-permeable, which allows it to enter cells and affect protein acetylation. However, TAP also has limitations. It is a chemical probe that affects the acetylation of lysine residues in proteins, which can have off-target effects. TAP can also be toxic to cells at high concentrations.
Direcciones Futuras
TAP has several potential future directions. It can be used to study the role of acetylation in various biological processes such as DNA repair, cell cycle regulation, and apoptosis. TAP can also be used to study the acetylation of non-histone proteins, which are involved in various cellular processes. Future studies can investigate the off-target effects of TAP and develop more specific chemical probes to study lysine acetylation. Furthermore, TAP can be used in drug discovery to develop drugs that target lysine acetylation.
Métodos De Síntesis
TAP is synthesized through a multistep process starting with pentyl acetate. The first step involves the conversion of pentyl acetate to pentanol using sodium borohydride. The second step involves the conversion of pentanol to pentyl bromide using hydrogen bromide. The final step involves the reaction of pentyl bromide with acetic anhydride to produce TAP.
Aplicaciones Científicas De Investigación
TAP is a versatile compound that has been used in various scientific studies. It is commonly used as a chemical probe to study the role of acetylation in biological systems. TAP has been used to investigate the acetylation of histones, which play a critical role in gene expression. TAP has also been used to study the acetylation of non-histone proteins, which are involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis.
Propiedades
Número CAS |
13437-68-8 |
|---|---|
Nombre del producto |
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate |
Fórmula molecular |
C15H22O10 |
Peso molecular |
362.33 g/mol |
Nombre IUPAC |
[(2S,4R)-2,3,4,5-tetraacetyloxypentyl] acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3/t13-,14+,15? |
Clave InChI |
NVKPIAUSOPISJK-YIONKMFJSA-N |
SMILES isomérico |
CC(=O)OC[C@H](C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



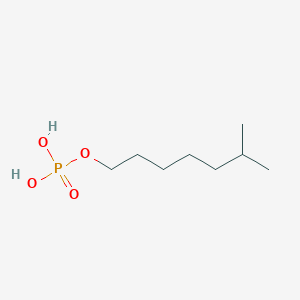
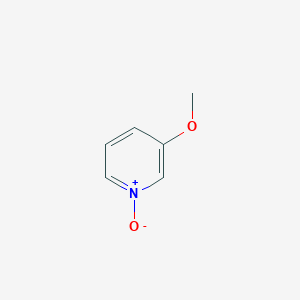
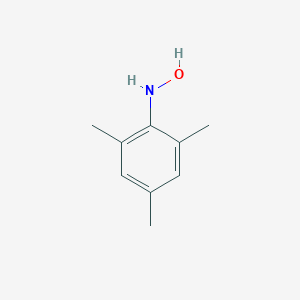
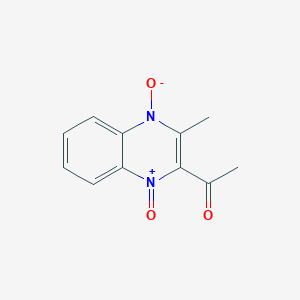
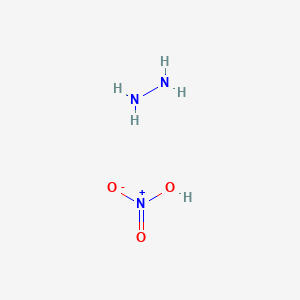
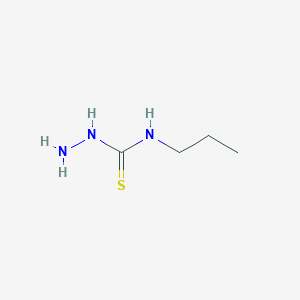
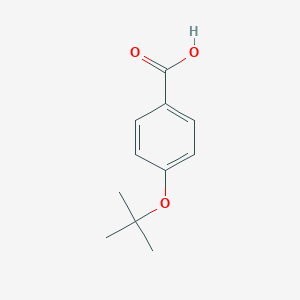
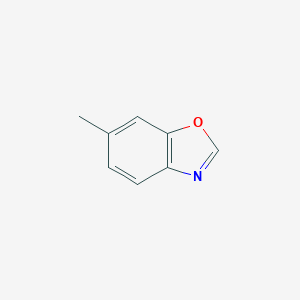

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)
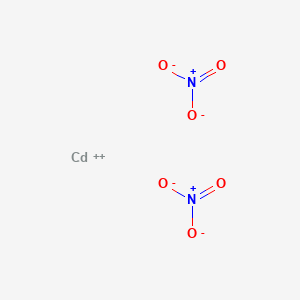

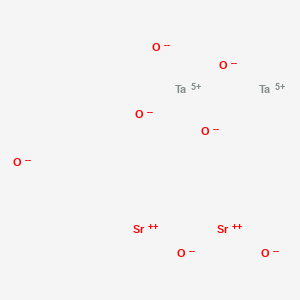
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)